Product packaging for Vespid chemotactic peptide 5f(Cat. No.:)

Vespid chemotactic peptide 5f

Cat. No.: B1575619
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vespid chemotactic peptide 5f (VCP-5f) is a synthetic peptide with the sequence H-FLPIPRPILLGLL-OH, originally isolated from the venom of the wasp Vespa magnifica . This 13-amino acid peptide belongs to the MCD (mast cell degranulating) peptide family and serves as a valuable research tool in the study of innate immunity and host-defense mechanisms . Its primary research value lies in its potent, broad-spectrum antimicrobial activity. Studies have demonstrated its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus , MIC=5 µg/ml), Gram-negative bacteria (e.g., Escherichia coli , MIC=30 µg/ml), and fungal pathogens such as Candida albicans (MIC=25 µg/ml) . A key characteristic that makes VCP-5f particularly interesting for antimicrobial peptide (AMP) research is its significant antimicrobial action coupled with very low hemolytic activity against rabbit red blood cells at concentrations up to 50 µg/ml, suggesting a potential for a favorable therapeutic index . The peptide is supplied as a lyophilized powder with a purity of 95.1% or higher, ensuring consistency and reliability for experimental applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human consumption.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FLPIPRPILLGLL

Origin of Product

United States

Molecular Characterization and Structural Elucidation

Primary Amino Acid Sequence Analysis of Vespid Chemotactic Peptide 5f and its Homologs

The primary structure of this compound consists of a 13-amino acid sequence: FLPIPRPILLGLL unal.edu.co. This sequence shares significant homology with other chemotactic peptides found in the venom of Vespa magnifica and other wasp species. Notably, its close relatives, Vespid chemotactic peptide 5e and 5g, also isolated from Vespa magnifica, exhibit slight variations in their amino acid sequences researchgate.netcpu-bioinfor.orgbicnirrh.res.in. These subtle differences in the primary structure are believed to contribute to the diversity of biological activities observed within this peptide family.

Comparative analysis with homologs from other wasp species, such as Vespa basalis and Vespa bicolor, reveals conserved motifs, particularly the N-terminal FLP or FMP motifs, which are characteristic of many vespid chemotactic peptides cpu-bioinfor.orgnih.gov. The table below presents the amino acid sequences of this compound and several of its known homologs, highlighting both conserved regions and points of variation.

Peptide NameSource OrganismAmino Acid SequenceReference
This compoundVespa magnificaF L P I P R P I L L G L L unal.edu.co
Vespid chemotactic peptide 5eVespa magnificaF L P I I A K L L G G L L bicnirrh.res.in
Vespid chemotactic peptide 5gVespa magnificaF L I I R R P I V L G L L cpu-bioinfor.org
Vespid chemotactic peptide MVespa mandariniaF L P I I G K L L S G L L researchgate.netuniprot.org
VESP-VB1Vespa bicolorF M P I I G R L M S G S L cpu-bioinfor.org
HP-1Vespa basalisL F R L I A K T L G S L M nih.gov
Vespid chemotactic peptide TVespa tropicaF L P I L G K I L G G L L uniprot.org

Investigation of Post-Translational Modifications (e.g., C-terminal Amidation)

A key feature of vespid chemotactic peptides, including this compound, is the presence of post-translational modifications, most notably C-terminal amidation. This modification, where the C-terminal carboxylic acid group is converted to an amide, is a common characteristic of many bioactive peptides nih.gov. The presence of C-terminal amidation in vespid chemotactic peptides has been confirmed through mass spectrometry analysis of related peptides, such as those from Polistes stigma, where a difference of 1 Da in the y-ion series was observed mdpi.com. Furthermore, database entries for homologous peptides like Vespid chemotactic peptide 5g from Vespa magnifica explicitly state C-terminal amidation as a known modification cpu-bioinfor.org. This modification is crucial as it neutralizes the negative charge at the C-terminus, which can significantly influence the peptide's secondary structure, stability, and biological activity.

Conformational Studies and Secondary Structure Determination (e.g., Alpha-Helical Content)

Conformational studies of vespid chemotactic peptides have consistently revealed a propensity to adopt an alpha-helical secondary structure, particularly in environments that mimic biological membranes. nih.gov. Circular dichroism (CD) spectroscopy is a primary technique used to investigate the secondary structure of these peptides nih.govresearchgate.net. Studies on homologous peptides from the venom of Vespa basalis have shown a high content of alpha-helical conformation when measured in 20% trifluoroethanol (TFE), a solvent known to promote helical structures nih.gov.

Structure-Activity Relationship (SAR) Investigations via Peptide Analogs and Sequence Modifications

The relationship between the structure of vespid chemotactic peptides and their biological activity is a subject of ongoing research. Studies involving peptide analogs and sequence modifications have begun to unravel the importance of specific amino acid residues and structural features.

One key finding is the significance of the proline residue at position 3. In a study of homologous peptides from Vespa basalis (HP-1, HP-2, and HP-3), the absence of this characteristic proline residue was correlated with a significant reduction in their chemotactic activity on human neutrophils nih.gov. This highlights the role of the rigid kink introduced by proline in maintaining the optimal conformation for receptor binding or membrane interaction.

Furthermore, the importance of the N-terminal region is underscored by the design of the synthetic peptide mast-MO. By incorporating the "FLPII" motif, which is found in vespid chemotactic peptides, into the N-terminus of another wasp venom peptide, mastoparan-L, researchers were able to enhance its antimicrobial and immunomodulatory properties pnas.orgpnas.org. This demonstrates that specific sequence motifs from vespid chemotactic peptides can confer or enhance biological activity.

The table below summarizes key findings from structure-activity relationship studies on vespid chemotactic peptides and their analogs.

Peptide/AnalogModificationEffect on ActivityReference
HP-1, HP-2, HP-3 (Vespa basalis)Lack of Proline at position 3Reduced chemotactic activity nih.gov
mast-MO (Synthetic analog)Incorporation of "FLPII" motif from VCPs into mastoparan-LEnhanced antimicrobial and immunomodulatory activity pnas.orgpnas.org
Temporin A analogsSubstitution of Isoleucine with Leucine at positions 5 and 12Enhanced antibacterial activity publicationslist.org

These investigations collectively indicate that the biological activity of this compound and its homologs is intricately linked to their primary sequence, post-translational modifications, and the resulting three-dimensional structure.

Biosynthesis and Processing Pathways

Identification and Characterization of Vespid Chemotactic Peptide Precursors

The journey of Vespid chemotactic peptide 5f begins with its precursor, a larger protein synthesized from a specific gene. Research into the venom of Vespa magnifica has led to the successful cloning of a cDNA that encodes a precursor for a vespid chemotactic peptide (VCP) from a venom sac cDNA library. nih.gov This breakthrough was pivotal in understanding the initial stages of the peptide's formation.

Table 1: Characteristics of Vespid Chemotactic Peptide Precursor

Feature Description Source(s)
Origin Cloned from a venom sac cDNA library of the wasp, Vespa magnifica. nih.gov
Structure Comprises a signal sequence, a prosequence, and the mature peptide sequence. researchgate.net

| Homology | Shows high resemblance in size and mature peptide sequence to temporin precursors from Ranid frogs. | nih.govresearchgate.net |

Gene Expression and Transcriptional Regulation of Peptide Production

The synthesis of venom peptides is a highly specialized process, localized primarily within the venom gland. Transcriptomic analyses of venom glands from various wasp species have revealed that the genes encoding venom components, including chemotactic peptides, are highly expressed in this tissue. nih.govnih.gov Studies utilizing techniques like Northern analysis on poly(A) RNA from wasp venom glands have confirmed the presence of specific transcripts for venom proteins, indicating active gene expression.

While the precise regulatory mechanisms governing the transcription of the this compound gene are not yet fully elucidated, it is understood that the expression is tissue-specific. The high abundance of transcripts for venom peptides and proteins within the venom gland underscores a sophisticated regulatory network that ensures the prolific production of these bioactive molecules, essential for the wasp's defense and predation. nih.gov The absence of these transcripts in other tissues highlights the specialized function of the venom gland as a peptide synthesis factory.

Enzymatic Processing and Maturation Mechanisms (e.g., Dipeptidyl Peptidase IV, Trypsin-like Proteases)

Once the precursor protein is synthesized, it undergoes a series of enzymatic modifications to release the active this compound. This maturation process is critical for the peptide's function. In the case of VCPs from Vespa magnifica, this processing is carried out by a specific set of proteases. nih.gov

Key enzymes identified in this pathway include Dipeptidyl Peptidase IV (DPP-IV) and trypsin-like proteases. nih.gov DPP-IV is a serine peptidase known to be a major component in the venom of Hymenoptera, including hornets like Vespa magnifica and Vespa basalis. mdpi.com It is considered a putative enzyme responsible for processing various venom toxins. mdpi.com Trypsin-like proteases are also serine proteases that cleave peptide bonds at specific sites, typically after lysine (B10760008) or arginine residues, which are common processing signals in peptide precursors. nih.gov

The sequential action of these enzymes is responsible for excising the mature peptide from its precursor. This involves the removal of the signal peptide and the prosequence, followed by any C-terminal modifications, such as amidation, to yield the final, biologically active this compound.

Table 2: Key Enzymes in VCP Maturation

Enzyme Family Role in Processing Source(s)
Dipeptidyl Peptidase IV (DPP-IV) Serine Peptidase Cleavage of the prosequence nih.govmdpi.com

| Trypsin-like Proteases | Serine Protease | Cleavage at specific basic amino acid residues (Lys, Arg) | nih.govnih.gov |

Comparative Biosynthetic Pathways and Evolutionary Divergence

The biosynthesis of this compound provides a fascinating case study in evolutionary biology. While the mature VCP from Vespa magnifica shares remarkable sequence and functional similarity with temporin antimicrobial peptides from frogs, their biosynthetic pathways show significant divergence. nih.gov

The primary difference lies in the enzymatic machinery used for precursor processing. The maturation of VCP relies on both Dipeptidyl Peptidase IV and trypsin-like proteases. nih.gov In contrast, the processing of the temporin precursor appears to involve only trypsin-like proteases. nih.gov This distinction in enzymatic cleavage sites and the enzymes themselves suggests that the biosynthesis modes for these two peptides are different. nih.gov

This phenomenon, where two evolutionarily distant organisms produce functionally similar peptides via different biosynthetic routes, is a classic example of convergent evolution. It suggests that while the final bioactive molecule has been evolutionarily selected for its specific function, the underlying molecular pathways to produce it have evolved independently. mdpi.com This divergence highlights the adaptability of venom production systems and the multiple evolutionary routes available to arrive at a similar functional outcome.

Mechanisms of Biological Action

Chemotactic Activity and Cellular Recruitment

Vespid chemotactic peptides are potent signaling molecules that direct the movement of immune cells, a process known as chemotaxis. This targeted migration is a fundamental component of the inflammatory response, guiding leukocytes to sites of injury or envenomation.

The primary targets for the chemotactic activity of VCPs are polymorphonuclear leukocytes (which include neutrophils) and macrophages. These peptides elicit a strong chemotactic reaction in these cell types, effectively recruiting them to a specific location. While direct studies on Vespid chemotactic peptide 5f are limited, its structural homology to other characterized VCPs indicates it shares this function. The process of chemotaxis is critical for initiating a defensive cellular response, as neutrophils and macrophages are key players in phagocytosis, pathogen clearance, and tissue repair.

By recruiting neutrophils and macrophages, this compound and its congeners play a direct role in enhancing local inflammatory responses. The accumulation of these immune cells at the site of a wasp sting leads to a characteristic inflammatory exudate. This response is a defense mechanism, although it also contributes to the localized pain and edema associated with envenomation. The chemotactic peptides are considered to amplify the inflammatory cascade rather than directly initiating pain perception.

Receptor Interaction and Signal Transduction Studies

The biological effects of chemotactic peptides are initiated by their interaction with specific cellular receptors, which triggers intracellular signaling cascades.

While the precise receptor for this compound has not been definitively identified, evidence from structurally similar venom peptides, such as mastoparans, suggests a likely mechanism involving G-protein coupled receptors (GPCRs). Mastoparans, which also exist as cationic, amphipathic helices in wasp venom, can directly activate heterotrimeric G-proteins, effectively mimicking the function of an agonist-bound receptor. This mode of action bypasses the need for a traditional ligand-binding event and directly initiates G-protein signaling. Given the structural and functional parallels between mastoparans and VCPs, it is hypothesized that VCPs may also modulate cellular activity through direct interaction with and activation of GPCRs or their associated G-proteins.

Following the putative activation of G-proteins, downstream intracellular signaling pathways are engaged. The specific cascades activated by this compound have not been fully elucidated. However, G-protein activation typically leads to the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphates. Studies on mastoparan (B549812) have demonstrated its ability to stimulate the formation of inositol phosphates, leading to changes in intracellular calcium levels and the activation of protein kinase C. It is plausible that VCPs trigger similar pathways to mediate their chemotactic and inflammatory effects, though further research is required to confirm the specific cascades involved.

Antimicrobial Properties and Membrane Interaction Mechanisms

In addition to their immunomodulatory roles, this compound and related peptides exhibit significant antimicrobial activity. These peptides are part of the insect's innate defense system against pathogens.

Research has shown that VCPs from Vespa magnifica, including peptide 5f, are active against a range of microorganisms. They possess activity against both Gram-positive bacteria, such as Staphylococcus aureus, Gram-negative bacteria, like Escherichia coli, and fungi, such as Candida albicans. Notably, these peptides tend to show low hemolytic activity against human red blood cells, suggesting a degree of selectivity for microbial over mammalian cell membranes.

**Table 1: Antimicrobial Activity of Vespid Chemotactic Peptides from Vespa magnifica*** *Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

PeptideTarget MicroorganismMIC (µg/mL)Reference
Vespid chemotactic peptide 5eEscherichia coli30
Staphylococcus aureus5
Candida albicans25
This compoundEscherichia coliSimilar to 5e
Staphylococcus aureusSimilar to 5e
Candida albicansSimilar to 5e
Vespid chemotactic peptide 5gEscherichia coliSimilar to 5e
Staphylococcus aureusSimilar to 5e
Candida albicansSimilar to 5e

The mechanism underlying this antimicrobial action is the disruption of microbial cell membranes. The key structural features of this compound—its positive charge and its amphipathic α-helical nature—are crucial for this function. The cationic residues on the peptide are electrostatically attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides and teichoic acids). Upon binding, the peptide inserts its hydrophobic face into the lipid bilayer, destabilizing the membrane's structure. This interaction can lead to the formation of pores or channels, or a general loss of membrane integrity through a "carpet-like" mechanism, ultimately causing leakage of cellular contents and cell death. Electrophysiological assays on a related peptide, VESCP-M2, have confirmed a strong ability to permeate biological membranes.

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. nih.govresearchgate.net Research has identified this peptide, along with its homologues peptide 5e and peptide 5g from the venom of the wasp Vespa magnifica, as an effective antibacterial agent. nih.gov Its efficacy is attributed to the typical characteristics of antibacterial peptides, including a significant number of positively charged residues and an amphiphilic structure. researchgate.net

The activity of these peptides has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. Studies have demonstrated its effect against common pathogenic bacteria such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.govresearchgate.net The MIC values for peptide 5f are reported to be similar to those of peptide 5e. nih.gov

MicroorganismGram StainingPeptideMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliGram-NegativePeptide 5e (similar to 5f)30
Staphylococcus aureusGram-PositivePeptide 5e (similar to 5f)5
Candida albicansN/A (Fungus)Peptide 5e (similar to 5f)25

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates significant antifungal activity. nih.govresearchgate.net This broad-spectrum antimicrobial action extends to pathogenic fungi, a common trait for many venom-derived peptides. nih.gov Research conducted on chemotactic peptides from Vespa magnifica venom, including peptide 5f, has confirmed their ability to inhibit fungal growth. nih.govresearchgate.net

Specifically, the peptide has been tested against Candida albicans, a prevalent opportunistic fungal pathogen in humans. nih.gov The MIC value for peptide 5f against C. albicans was found to be similar to that of its counterpart, peptide 5e, which was 25 µg/mL. nih.gov This indicates a potent fungicidal capability, further highlighting the peptide's role as a versatile antimicrobial agent within the wasp's venom arsenal (B13267).

Cellular Membrane Permeabilization and Lytic Effects

The primary mechanism underlying the antimicrobial activity of this compound is the permeabilization and subsequent disruption of cellular membranes. nih.gov This process is characteristic of many cationic antimicrobial peptides, which leverage their physicochemical properties to target and compromise the integrity of microbial cell membranes. ucsd.edu As a cationic peptide with an amphipathic α-helical structure, it interacts electrostatically with the negatively charged components of bacterial and fungal outer membranes. nih.govmdpi.comucsd.edu

This initial binding is followed by the insertion of the peptide into the lipid bilayer, a process facilitated by its amphipathic nature, where hydrophobic amino acid side chains face the lipid core of the membrane and hydrophilic residues remain exposed to the aqueous environment. mdpi.comresearchgate.net This insertion disrupts the membrane's structure, leading to the formation of pores or channels. nih.gov The resulting increase in membrane permeability causes a loss of essential ions and metabolites, dissipation of the membrane potential, and ultimately leads to cell lysis and death. nih.govnih.gov Electrophysiological assays on related vespid chemotactic peptides have demonstrated a strong ability to permeate biological membranes, supporting this mechanism of action. nih.gov

Mast Cell Degranulation Induction

Vespid chemotactic peptides, including 5f, are known to induce mast cell degranulation (MCD). nih.govmdpi.com This biological effect is largely due to their significant structural similarity to another class of wasp venom peptides called mastoparans, which are well-documented as potent mast cell degranulators. nih.govmdpi.commdpi.comfrontiersin.org Mast cells are key players in the inflammatory and allergic responses, and their degranulation releases a variety of bioactive mediators, such as histamine. frontiersin.orgnih.gov

The ability to trigger this response suggests that chemotactic peptides contribute to the local inflammatory reactions observed following a wasp sting, which include pain, edema, and wheal formation. nih.govmdpi.commdpi.com The mechanism of degranulation is thought to involve the direct interaction of the peptide with the mast cell membrane and/or with G proteins, leading to the exocytosis of granular contents. frontiersin.org This mastoparan-like activity is a frequent characteristic of chemotactic peptides found in the venoms of most social wasps. nih.gov

Ecological and Evolutionary Significance

Role in Wasp Defense and Predation Strategies

The venom of social wasps, such as those in the Vespidae family, is a sophisticated chemical arsenal (B13267) primarily evolved for defense of the colony. mdpi.com Vespid chemotactic peptides, including peptide 5f, are significant components of this defensive strategy. nih.gov Unlike components that cause immediate, sharp pain, the primary role of chemotactic peptides is to enhance and prolong the inflammatory response at the site of envenomation. nih.gov

This is achieved by their ability to elicit a potent chemotactic reaction, specifically attracting polymorphonuclear leukocytes and macrophages to the sting site. nih.govmdpi.com This influx of immune cells leads to a minor edematogenic (swelling) response and a subsequent inflammatory exudate. nih.gov By amplifying the inflammatory cascade, these peptides contribute to the prolonged pain, edema, and itching that can last for hours or even days after a sting, serving as a powerful deterrent to predators. nih.govmdpi.com While solitary wasps primarily use venom for paralyzing prey, the venoms of social wasps are optimized for defense, and the presence of peptides like 5f, which are widely distributed among social wasps, supports their role in this defensive context. nih.govmdpi.com

Inter-species Interactions and Chemical Ecology

Vespid chemotactic peptide 5f and its homologues are key mediators of inter-species interactions, not only with potential predators but also with microorganisms. Research on peptides from the venom of Vespa magnifica has demonstrated that peptides 5e, 5f, and 5g possess significant antimicrobial properties. nih.gov These peptides exhibit activity against both bacteria and fungi, functioning as antimicrobial peptides (AMPs). nih.gov This antimicrobial function is crucial, as it can protect the wasp and its larvae from pathogenic infections and may also help in preserving paralyzed prey for consumption. mdpi.com

The interaction with vertebrate immune systems is another critical aspect of their chemical ecology. By attracting leukocytes, VCPs manipulate the physiological response of the envenomated animal to the wasp's advantage, creating a memorable and painful experience that discourages future attacks. nih.govmdpi.com

**Table 1: Antimicrobial Activity of Chemotactic Peptides from Vespa magnifica*** *This table summarizes the Minimum Inhibitory Concentration (MIC) values for Vespid chemotactic peptides 5e, 5f, and 5g against common microbes. Lower MIC values indicate higher antimicrobial potency.

PeptideTarget MicrobeMIC (μg/mL)
Peptide 5eE. coli30
Staphylococcus aureus5
Candida albicans25
Peptide 5fE. coliSimilar to 5e
Staphylococcus aureusSimilar to 5e
Candida albicansSimilar to 5e
Peptide 5gE. coliSimilar to 5e
Staphylococcus aureusSimilar to 5e
Candida albicansSimilar to 5e

Data sourced from a study on antimicrobial peptides from Vespa magnifica. nih.gov

Phylogenetic Analysis and Conservation Across Vespid Species

Vespid chemotactic peptides are a conserved family of molecules found exclusively within the venoms of both social and solitary wasps of the Vespidae family. nih.govmdpi.com These peptides are generally tridecapeptides (composed of 13 amino acids) and share common structural characteristics, including being cationic, linear, C-terminally amidated, and forming an amphipathic α-helix. nih.govmdpi.com

The primary structures of peptides like 5f are homologous to other chemotactic peptides isolated from different vespid venoms. nih.govnih.gov For example, a study on the VCP precursor from the wasp Vespa magnifica successfully cloned the cDNA encoding the peptide, providing insight into its biosynthesis. nih.govresearchgate.net This genetic basis underscores the evolutionary conservation of these important venom components. While variations in the exact amino acid sequence exist between species, key structural motifs are retained, suggesting a strong selective pressure to maintain their defensive and antimicrobial functions across the Vespidae lineage. mdpi.com

Convergent Evolution of Bioactive Peptides in Diverse Organisms

One of the most striking aspects of vespid chemotactic peptides is their remarkable similarity to peptides found in completely unrelated organisms, providing a clear example of convergent evolution. Despite the vast evolutionary distance between insects and amphibians, VCPs from wasps share significant structural and functional similarities with temporin antimicrobial peptides (AMPs) isolated from the skin of Ranid frogs, such as Amolops loloensis. nih.govresearchgate.netnih.gov

Advanced Research Methodologies and Experimental Approaches

Proteomic and Peptidomic Techniques for Identification and Quantification

The identification and quantification of Vespid chemotactic peptide 5f and related peptides from wasp venom are primarily accomplished through a combination of chromatographic separation and mass spectrometry-based techniques. This peptidomic approach is essential for characterizing the complex mixture of bioactive molecules present in venom.

The typical workflow begins with the extraction of crude venom from the wasp, Vespa magnifica. nih.gov This extract is then subjected to separation techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This method separates the venom components based on their hydrophobicity, allowing for the isolation of individual peptides.

Once purified, the primary structure (amino acid sequence) of the peptide is determined using mass spectrometry (MS). Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are employed to obtain the molecular mass of the native peptide. nih.govunesp.br To determine the sequence, tandem mass spectrometry (MS/MS) is utilized. nih.gov This involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions to deduce the amino acid sequence. nih.gov In some cases, Edman degradation is used as a complementary sequencing method. nih.gov

Quantitative analysis of these peptides can also be performed. A method for the quality control of Vespa magnifica venom utilized HPLC to generate a chemical fingerprint, allowing for the quantification of major components, including a vespid chemotactic peptide. nih.gov The concentration of specific peptides was determined by comparing their peak areas in the chromatogram to those of known standards. nih.gov Additionally, label-free quantitative proteomics methods can be applied, where the relative abundance of a peptide is inferred by measuring the chromatographic peak intensity of its precursor ion or by counting the number of tandem mass spectra assigned to that peptide during an LC-MS/MS analysis. youtube.com

Table 1: Techniques for Identification and Quantification of Vespid Peptides

Technique Purpose Description
RP-HPLC Separation & Purification Separates peptides from crude venom based on hydrophobicity, yielding purified fractions for further analysis. nih.govnih.gov
MALDI-TOF/ESI-MS Mass Determination Determines the precise molecular weight of the isolated peptides. nih.govunesp.br
Tandem MS (MS/MS) Sequence Identification Fragments peptide ions to produce a spectrum that allows for the determination of the amino acid sequence. nih.govnih.gov
Edman Degradation Sequence Confirmation Sequentially removes amino acids from the N-terminus for identification, often used to confirm MS data. nih.gov
Quantitative HPLC Quantification Measures the concentration of a peptide by comparing its chromatographic peak area to a standard curve. nih.gov

| Spectral Counting | Relative Quantification | Estimates relative protein/peptide abundance by counting the number of MS/MS spectra identified for that molecule. youtube.com |

Gene Cloning and Transcriptomic Profiling for Precursor Analysis

Understanding the biosynthesis of this compound involves studying its precursor protein, which is achieved through molecular cloning and transcriptomic analysis of the wasp's venom glands. Research on a vespid chemotactic peptide (VCP) from Vespa magnifica provides a clear model for this process. nih.govresearchgate.net

The methodology begins with the construction of a cDNA library from the venom sacs of the wasp. nih.gov Messenger RNA (mRNA) is extracted from the venom gland tissue and reverse transcribed into complementary DNA (cDNA). This cDNA library represents all the genes being actively expressed (the transcriptome) in the venom gland at the time of collection.

To isolate the specific gene encoding the VCP precursor, techniques like Rapid Amplification of cDNA Ends (RACE) are often used in conjunction with the Polymerase Chain Reaction (PCR). researchgate.net Based on the known amino acid sequence of the mature peptide, degenerate primers are designed and used to amplify the corresponding cDNA from the library. The resulting PCR products are then cloned into a vector and sequenced. ucsd.edu

Analysis of the full-length cDNA sequence reveals the structure of the precursor protein. nih.gov Typically, this precursor consists of a signal peptide, which directs the protein for secretion, followed by the sequence of the mature, active peptide. nih.gov The precursor structure for a VCP from Vespa magnifica was found to be highly similar in size and mature peptide sequence to temporin precursors from frogs, although the enzymatic processing sites differed. nih.gov The analysis indicated that processing of the VCP precursor involves enzymes like dipeptidyl peptidase IV and trypsin-like proteases to release the final, active chemotactic peptide. nih.gov

In Vitro Bioassays for Functional Activity Assessment (e.g., Chemotaxis, Antimicrobial, Hemolysis)

To determine the biological functions of this compound and its homologues, a suite of standardized in vitro bioassays is employed.

Chemotaxis Assay : The defining activity of these peptides is their ability to attract immune cells. This is typically measured using a modified Boyden chamber assay. researchgate.netnih.gov In this assay, a chamber is divided by a porous polycarbonate membrane. researchgate.net Polymorphonuclear leukocytes (PMNs), such as human neutrophils, are placed in the upper compartment, while the peptide solution is placed in the lower compartment. researchgate.netnih.gov The peptide creates a concentration gradient across the membrane, and its chemotactic potency is quantified by counting the number of cells that migrate through the pores to the lower side of the membrane after a specific incubation period. researchgate.net

Antimicrobial Assay : The antimicrobial properties of vespid peptides are assessed against a panel of pathogenic microbes. nih.gov Standard methods, such as the microbroth dilution assay, are used to determine the Minimal Inhibitory Concentration (MIC). This involves exposing standardized suspensions of bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) to serial dilutions of the peptide in microtiter plates. nih.govnih.gov The MIC is defined as the lowest peptide concentration that visibly inhibits microbial growth after incubation. nih.gov

Hemolysis Assay : Many venom peptides exhibit lytic activity against cell membranes, which is commonly tested using a hemolysis assay. pnas.org This assay measures the peptide's ability to rupture red blood cells (erythrocytes). Freshly isolated red blood cells (often from human or mouse sources) are incubated with various concentrations of the peptide. nih.govpnas.org The degree of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer. pnas.org The results are often expressed as the concentration of peptide required to cause 50% hemolysis (EC50). researchgate.net

Table 2: Summary of In Vitro Bioassays for Vespid Chemotactic Peptides

Assay Type Target Cells/Organisms Method Measured Endpoint
Chemotaxis Polymorphonuclear leukocytes (e.g., neutrophils) nih.gov Modified Boyden Chamber researchgate.net Number of migrated cells
Antimicrobial Bacteria (S. aureus, E. coli), Fungi (C. albicans) nih.gov Microbroth Dilution nih.gov Minimal Inhibitory Concentration (MIC)

| Hemolysis | Red Blood Cells (human, mouse) nih.govpnas.org | Spectrophotometric measurement of hemoglobin release pnas.org | Percentage of hemolysis, EC50 researchgate.net |

Structural Determination Techniques (e.g., NMR Spectroscopy, Circular Dichroism)

The biological function of peptides is intrinsically linked to their three-dimensional structure. Techniques such as Circular Dichroism and Nuclear Magnetic Resonance spectroscopy are used to elucidate the structural features of vespid chemotactic peptides.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a widely used method to analyze the secondary structure of peptides in solution. nih.gov For vespid chemotactic peptides and their analogues, CD spectra are often measured in different solvent environments to assess their conformational tendencies. In aqueous solutions, these peptides typically adopt a random coil structure. researchgate.net However, in the presence of membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or detergents, their CD spectra show characteristic minima around 208 and 222 nm, which is indicative of a high α-helical content. nih.gov This conformational flexibility is crucial for their interaction with biological membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution. springernature.com While a full 3D structure for this compound is not detailed in the provided context, the conformational changes of the broader family of chemotactic peptides have been confirmed by NMR analysis. researchgate.net Techniques like the transferred nuclear Overhauser effect (trNOE) can be used to study the conformation of a peptide when it is bound to a larger molecule, such as a lipid micelle, which mimics a cell membrane. This allows for the determination of the peptide's structure in a biologically relevant state. researchgate.net

Synthetic Peptide Chemistry and Rational Design Strategies

The limited availability of natural peptides from venom necessitates methods for their chemical synthesis and strategies for their structural modification to enhance therapeutic potential.

Synthetic Peptide Chemistry : Vespid chemotactic peptides for research and functional studies are routinely produced using solid-phase peptide synthesis (SPPS). researchgate.netucsd.edu The most common approach is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. uci.edu In this process, the peptide is assembled step-by-step while anchored to a solid resin support. The synthesis proceeds from the C-terminus to the N-terminus by sequentially adding Fmoc-protected amino acids. scispace.com After each addition, the temporary Fmoc protecting group is removed to allow the next amino acid to be coupled. Once the full sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. uci.edu The final synthetic peptide is then purified, typically by RP-HPLC.

Rational Design Strategies : Rational design involves modifying the primary sequence of a natural peptide to improve its biological properties, such as increasing its antimicrobial potency while decreasing its toxicity to mammalian cells (e.g., hemolytic activity). pnas.org For peptides related to the vespid chemotactic family, strategies have included the substitution of specific amino acids or the insertion of conserved bioactive motifs. nih.govpnas.org For instance, the insertion of the pentapeptide motif "FLPII," which is conserved in several natural antimicrobial peptide families, into a wasp venom toxin resulted in an analogue with enhanced anti-infective properties and reduced toxicity. pnas.org By systematically altering parameters like charge, hydrophobicity, and amphipathicity, researchers can fine-tune the peptide's activity for potential therapeutic applications. nih.gov

Future Research Directions and Translational Perspectives

Elucidation of Novel Receptors and Specific Binding Sites

A primary avenue for future research is the identification and characterization of the specific receptors with which Vespid chemotactic peptide 5f interacts. While VCPs are known to elicit chemotactic responses, particularly in immune cells like polymorphonuclear leukocytes and macrophages, the precise molecular targets on these and other cells remain largely uncharacterized. mdpi.com Future studies should focus on employing techniques such as affinity chromatography, surface plasmon resonance (SPR), and pull-down assays using synthesized peptide 5f as a probe to isolate and identify binding partners from various cell types.

Furthermore, determining the specific binding sites on these receptors is crucial. Site-directed mutagenesis of potential receptor candidates, coupled with computational molecular docking simulations, could reveal the key amino acid residues involved in the peptide-receptor interaction. Understanding this interface is the first step toward deciphering the peptide's mechanism of action and is essential for the rational design of synthetic analogs with tailored functionalities. Research into venom peptides that target ion channels, such as the transient receptor potential vanilloid 1 (TRPV1), provides a methodological template for how to investigate these interactions at the molecular level. mdpi.com

Comprehensive Analysis of Downstream Signaling Pathways

Once receptors are identified, a comprehensive analysis of the downstream signaling pathways activated by this compound is imperative. It is hypothesized that, like other venom peptides, VCPs may interact with G protein-coupled receptors (GPCRs). nih.gov Investigating the activation of specific G proteins (e.g., Gαi, Gαq) upon peptide binding would be a critical step. mdpi.com

Subsequent research should aim to map the entire signaling cascade. This includes identifying second messengers (e.g., cAMP, IP3, Ca2+) whose concentrations change following receptor activation and pinpointing the downstream kinases and transcription factors that are ultimately modulated. Techniques such as phospho-proteomics, RNA sequencing (RNA-Seq), and reporter gene assays will be invaluable in constructing a detailed map of the signaling network. For instance, studies on other wasp venoms have shown the ability to modulate pathways like NF-κB, suggesting a potential anti-inflammatory role that warrants investigation for peptide 5f. nih.gov A thorough understanding of these pathways is fundamental to predicting the peptide's full range of physiological effects.

Exploration of Additional Biological Roles in Wasp Physiology

The current understanding of vespid chemotactic peptides is primarily centered on their role in the venom's defensive function, where they contribute to pain and inflammation at the sting site. mdpi.com However, the precise biological role of this compound within the wasp's own physiology is an unexplored frontier. Future research could investigate the expression of the peptide's precursor gene in tissues other than the venom gland. nih.gov

If expressed elsewhere, peptide 5f could serve endogenous functions, such as acting as a developmental signaling molecule, a neuromodulator, or a component of the wasp's innate immune system against pathogens. Exploring these potential roles would provide a more holistic understanding of the peptide's evolutionary significance. The primary function of venom in social wasps is defense, while solitary wasps often use it for prey paralysis, suggesting that the roles of venom components can be diverse and context-dependent. mdpi.com

Bio-inspired Peptide Design for Functional Enhancement

The structural and functional properties of this compound make it an excellent scaffold for bio-inspired peptide design. upenn.edu Future research should focus on creating synthetic analogs to enhance specific desired functions, such as antimicrobial or anticancer activity, while minimizing undesirable effects like toxicity to mammalian cells. broadinstitute.org

This can be achieved through strategic amino acid substitutions to modify key biophysical properties, including helicity, hydrophobicity, and net positive charge. broadinstitute.org For example, increasing the net positive charge has been shown to enhance the antimicrobial activity of some engineered venom peptides. upenn.edu The creation of a library of peptide 5f derivatives and subsequent high-throughput screening for various biological activities could lead to the development of potent and selective therapeutic leads. This approach has proven successful for other wasp venom peptides, leading to the creation of novel agents with potential applications in treating conditions from bacterial infections to Alzheimer's disease. upenn.edunih.gov

Expanding Comparative Omics Studies Across Hymenoptera and Beyond

To fully appreciate the functional and evolutionary context of this compound, it is essential to expand comparative "omics" studies. While some transcriptomic and proteomic analyses of wasp venoms exist, they are limited to a relatively small number of species. mdpi.comvenom-evolution.de Future research should aim to sequence the venom gland transcriptomes and proteomes of a wider range of Hymenoptera species, including both social and solitary wasps. nih.gov

This comparative approach will allow researchers to:

Trace the evolutionary trajectory of vespid chemotactic peptides.

Identify conserved motifs and regions of high variability, which can inform functional studies and bio-inspired design.

Discover novel peptide variants with unique activities.

By placing this compound within a broader phylogenetic framework, scientists can gain deeper insights into the structure-function relationships that have been shaped by millions of years of evolution, potentially uncovering new principles for peptide-based drug design. nih.govresearchgate.net

Q & A

Q. What is the structural and functional basis of vespid chemotactic peptide 5f, and how does it compare to related peptides in wasp venom?

this compound (VCP-5f) is a synthetic or recombinant peptide derived from wasp venom, characterized by its amino acid sequence FLPIPRPILLGLL . Structurally, it belongs to the mast cell degranulating (MCD) peptide family and shares motifs (e.g., FLPII) with antimicrobial peptides like temporins and brevenins . Functionally, VCP-5f exhibits antimicrobial activity against E. coli, S. aureus, and C. albicans without hemolytic effects on platelets . Comparative studies with natural analogs (e.g., Vespid chemotactic peptide M from Vespa magnifica) reveal conserved chemotactic and immunomodulatory properties .

Methodological guidance : Use circular dichroism (CD) spectroscopy for secondary structure analysis and surface plasmon resonance (SPR) to study receptor binding. Compare activity via broth microdilution assays for antimicrobial potency .

Q. What experimental approaches are used to purify and characterize vespid chemotactic peptides from natural venom sources?

Natural venom peptides are purified using HPLC fingerprinting combined with multi-component separation. For example, Vespid chemotactic peptide M was isolated using reverse-phase HPLC and identified via Edman degradation and MALDI-TOF mass spectrometry . Recombinant versions (e.g., yeast-derived VCP-5f) require affinity chromatography (e.g., Avi-tag/Biotinylated systems) and SDS-PAGE for purity validation (>85%) .

Methodological guidance : Optimize gradient elution protocols for HPLC and validate recombinant peptide folding using nuclear magnetic resonance (NMR) or X-ray crystallography .

Q. How are animal models selected to study the biological effects of VCP-5f?

Rat models are commonly used to evaluate in vivo effects, such as neuroprotection in ischemic stroke or antithrombotic activity in venous thrombosis . Selection criteria include physiological relevance to human immune responses and compatibility with peptide delivery methods (e.g., intravenous or subcutaneous injection).

Methodological guidance : For neuroprotection studies, use middle cerebral artery occlusion (MCAO) models in rats and assess outcomes via histopathology and behavioral assays .

Advanced Research Questions

Q. What are the challenges in reconciling discrepancies between recombinant and natural peptide activity profiles?

Recombinant VCP-5f produced in yeast may exhibit reduced bioactivity compared to natural peptides due to improper post-translational modifications or folding . For example, natural mastoparan M from venom shows higher neuroprotective efficacy than synthetic analogs .

Methodological guidance : Perform activity assays (e.g., chemotaxis or mast cell degranulation) in parallel for natural and recombinant peptides. Use tandem mass spectrometry to identify modifications (e.g., disulfide bonds) critical for function .

Q. How can researchers address conflicting data on the dual roles of VCP-5f in antimicrobial activity and neuroprotection?

VCP-5f’s antimicrobial action (via membrane disruption) may compete with its neuroprotective mechanisms (e.g., anti-apoptotic signaling) . Contradictions arise from concentration-dependent effects: low doses promote cell survival, while high doses induce cytotoxicity.

Methodological guidance : Conduct dose-response curves across cell lines (e.g., neuronal PC12 cells and macrophage RAW264.7) to map therapeutic windows. Use transcriptomics to identify pathways differentially regulated by peptide concentration .

Q. What strategies optimize peptide stability and delivery for in vivo applications?

VCP-5f’s short half-life in circulation requires formulation with glycerol (5–50%) to prevent aggregation and enable long-term storage at -80°C . For targeted delivery, conjugate with nanoparticles or PEGylation to enhance bioavailability.

Methodological guidance : Test stability via accelerated degradation studies (pH/temperature variations) and monitor in vivo pharmacokinetics using fluorescent tagging .

Q. How can researchers resolve controversies over the peptide’s chemotactic vs. cytotoxic effects?

VCP-5f’s FLPII motif drives chemotaxis in immune cells, but excessive recruitment may exacerbate inflammation . Conflicting studies highlight the need to balance concentration and exposure time.

Methodological guidance : Use transwell migration assays with primary neutrophils or monocytes to quantify chemotaxis. Pair with lactate dehydrogenase (LDH) assays to correlate migration with cytotoxicity .

Q. What computational tools are effective for designing VCP-5f analogs with enhanced specificity?

Molecular dynamics simulations predict interactions with bacterial membranes (e.g., lipid bilayer penetration) or host receptors (e.g., formyl peptide receptors) . Tools like Rosetta or AlphaFold can model peptide-receptor complexes to guide mutagenesis.

Methodological guidance : Validate predictions via alanine scanning mutagenesis and SPR binding affinity measurements .

Q. How do regulatory complexities impact translational research on peptide-based therapeutics?

Regulatory agencies (e.g., FDA) emphasize product-specific guidance for complex generics like peptides, requiring rigorous characterization of critical quality attributes (CQAs) such as purity, stability, and bioequivalence .

Methodological guidance : Engage in pre-ANDA meetings with regulators to align on analytical methods (e.g., peptide mapping) and clinical endpoints .

Q. What interdisciplinary approaches bridge gaps in understanding VCP-5f’s evolutionary and ecological roles?

Comparative studies with temporins (frog-derived peptides) reveal evolutionary convergence in antimicrobial motifs, suggesting shared defensive strategies . Ecological studies on wasp venom variation (e.g., Vespa magnifica vs. Vespa bicolor) can clarify peptide diversification drivers.

Methodological guidance : Use phylogenetic analysis of peptide sequences across Hymenoptera species and correlate with ecological niche data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.